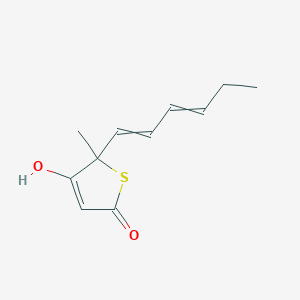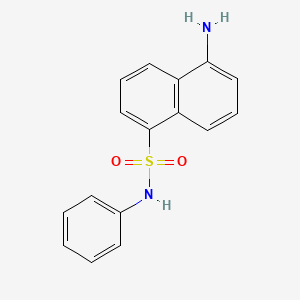
2,2-Dichloro-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-methyloxirane is an organic compound with the molecular formula C₃H₄Cl₂O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dichloro-3-methyloxirane can be synthesized through several methods. One common method involves the reaction of 2,2-dichloropropanol with a base, such as sodium hydroxide, to form the oxirane ring. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of propylene oxide followed by the introduction of a methyl group. This process is carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3-methyloxirane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of diols or other compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require catalysts to enhance the reaction rate.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chlorine atoms.
Addition Products: Diols and other ring-opened compounds.
Oxidation Products: Epoxides and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-methyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3-methyloxirane involves its ability to undergo nucleophilic substitution and addition reactions. The oxirane ring is highly reactive and can interact with various nucleophiles, leading to the formation of different products. The presence of chlorine atoms enhances the reactivity of the compound, making it a useful intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyloxirane: Similar in structure but lacks chlorine atoms.
2,2-Dichlorooxirane: Lacks the methyl group but has similar reactivity due to the presence of chlorine atoms.
3-Chloro-2-methyloxirane: Contains only one chlorine atom and a methyl group.
Uniqueness
2,2-Dichloro-3-methyloxirane is unique due to the presence of both chlorine atoms and a methyl group, which enhances its reactivity and makes it a versatile intermediate in various chemical reactions. Its unique structure allows it to participate in a wide range of reactions, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
647844-26-6 |
|---|---|
Molekularformel |
C3H4Cl2O |
Molekulargewicht |
126.97 g/mol |
IUPAC-Name |
2,2-dichloro-3-methyloxirane |
InChI |
InChI=1S/C3H4Cl2O/c1-2-3(4,5)6-2/h2H,1H3 |
InChI-Schlüssel |
ZOXUSFWZMWJWOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[5-(Aminomethyl)-1,3,4-oxadiazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12611298.png)

![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)



![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
